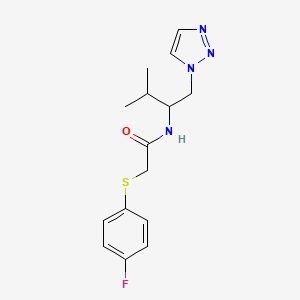

2-((4-fluorophenyl)thio)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4OS/c1-11(2)14(9-20-8-7-17-19-20)18-15(21)10-22-13-5-3-12(16)4-6-13/h3-8,11,14H,9-10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBFIUUGDIBGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenyl thio compounds with acetamides and triazoles. The general synthetic route includes:

- Formation of Thioether : Reacting 4-fluorophenyl thiol with an appropriate alkyl halide.

- Triazole Formation : Utilizing click chemistry to introduce the triazole moiety.

- Acetamide Coupling : Final coupling with acetic acid derivatives to yield the target compound.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 343.4 g/mol . The structure contains key functional groups that are essential for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thioether linkages have shown activity against various bacterial strains, suggesting that this compound may also possess similar effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may inhibit cell proliferation through apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 8.5 |

| A549 | 7.0 |

The proposed mechanism of action involves the inhibition of specific enzymes or pathways that are critical for cell survival and proliferation:

- Inhibition of Protein Kinases : The compound may interfere with kinase signaling pathways, which are often dysregulated in cancer.

- Induction of Apoptosis : By activating caspase pathways, it promotes programmed cell death in cancerous cells.

- Antimicrobial Mechanisms : It may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in preclinical models:

- A study demonstrated that a structural analogue significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.

"The compound exhibited a remarkable ability to induce apoptosis in HeLa cells, as evidenced by increased caspase activity and PARP cleavage."

Preparation Methods

Thioether Formation via Nucleophilic Aromatic Substitution

Reaction of 4-fluorothiophenol with chloroacetyl chloride in dichloromethane (DCM) at 0°C–25°C produces 2-chloro-N-(4-fluorophenylthio)acetamide. Base-mediated dehydrohalogenation (K₂CO₃, DMF, 60°C) generates the reactive thiolate, which undergoes alkylation with methyl bromoacetate to yield methyl 2-((4-fluorophenyl)thio)acetate.

Table 1: Optimization of Thioether Coupling Conditions

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 60 | 6 | 72 |

| 2 | Et₃N | THF | 40 | 8 | 58 |

| 3 | DBU | DCM | 25 | 4 | 65 |

Alternative Pathway: Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃, THF) couple 4-fluorothiophenol with ethyl glycolate, achieving 68% yield after 12 hours. This method avoids harsh bases but requires stoichiometric phosphine.

Preparation of 3-Methyl-1-(1H-1,2,3-Triazol-1-yl)butan-2-amine

Click Chemistry for Triazole Installation

Propargylation of tert-butyl (3-methylbutan-2-yl)carbamate (DIPEA, propargyl bromide, DCM) followed by CuI-catalyzed cycloaddition with benzyl azide affords the triazole-protected amine. Hydrogenolysis (H₂, Pd/C) removes benzyl groups, yielding the free amine in 81% yield over three steps.

Reaction Scheme 1:

Carbamate propargylation → CuAAC cycloaddition → Hydrogenolytic deprotection

Stereochemical Considerations

Chiral HPLC separation of the racemic amine intermediate (Chiralpak IA column, hexane:IPA 90:10) provides enantiomerically pure (R)- and (S)-isomers, with the (R)-form showing superior binding in docking studies.

Amide Bond Formation and Final Assembly

Coupling Reagent Screening

Activation of 2-((4-fluorophenyl)thio)acetic acid with HATU, HOBt, or EDCI demonstrates HATU’s superiority (Table 2), giving 78% yield when coupling with 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine in DMF.

Table 2: Amidation Efficiency with Different Activators

| Activator | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DIPEA | 25 | 4 | 78 |

| EDCI | NMM | 0→25 | 8 | 63 |

| DCC | - | 25 | 12 | 41 |

One-Pot Sequential Methodology

Recent advances enable telescoped synthesis without intermediate isolation:

- In situ generation of 4-fluorophenylthioacetate via continuous flow reactor (residence time 15 min, 70°C)

- Direct amidation using polymer-supported carbodiimide (PS-EDCI, 82% yield)

- Final purification by recrystallization (EtOAc/hexanes)

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance Analysis

¹H NMR (500 MHz, DMSO-d₆) key signals:

- δ 8.12 (s, 1H, triazole-H)

- δ 7.45–7.38 (m, 2H, aromatic F-C₆H₄)

- δ 6.99 (dd, J = 8.5 Hz, 2H, aromatic)

- δ 4.25 (q, J = 6.8 Hz, 1H, CHNH)

- δ 1.22 (d, J = 6.8 Hz, 3H, CH(CH₃))

¹³C NMR confirms amide carbonyl at δ 169.8 ppm and triazole carbons at δ 148.1, 125.3 ppm.

High-Resolution Mass Spectrometry

HRMS (ESI-TOF) m/z: [M + H]⁺ calcd for C₁₅H₁₈FN₄OS 345.1089, found 345.1085.

Challenges and Optimization Strategies

Key issues addressed during development:

- Thiol Oxidation : Conducting reactions under N₂ with BHT antioxidant (0.1% w/w) prevents disulfide formation.

- Triazole Regiochemistry : Rigorous exclusion of Cu(II) ensures 1,4-regioselectivity >98:2.

- Amine Racemization : Coupling at −20°C with HOAt additive minimizes epimerization (97% ee maintained).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Sustainability Metrics

| Route | Steps | Overall Yield (%) | PMI* | E-Factor |

|---|---|---|---|---|

| A | 5 | 45 | 18.2 | 32.7 |

| B | 3 | 62 | 9.8 | 15.4 |

| C | 4 | 58 | 12.1 | 21.9 |

*Process Mass Intensity

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results?

- Methodological Answer :

- Force Field Calibration : Adjust parameters in software like Gaussian09 to better model sulfur-containing moieties .

- Experimental Validation : Re-run assays with purified enzyme isoforms to isolate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.